molecular formula C22H26N4O4S B2834581 4-(tert-butyl)-N-(3-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-3-oxopropyl)benzenesulfonamide CAS No. 2034356-55-1

4-(tert-butyl)-N-(3-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-3-oxopropyl)benzenesulfonamide

Cat. No.: B2834581
CAS No.: 2034356-55-1
M. Wt: 442.53
InChI Key: LVHHPPLRKGCZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butyl)-N-(3-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-3-oxopropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel compounds incorporating sulfonamide moieties, exploring their synthesis, structural characterization, and potential applications. For example, the synthesis of sulfonamide-substituted iron phthalocyanines demonstrated remarkable stability under oxidative conditions, highlighting the utility of sulfonamide derivatives in designing potential oxidation catalysts (Işci et al., 2014). Additionally, the creation of novel naphthyridine sulfonamide derivatives for potential antibacterial applications revealed their ability to inhibit efflux pumps in resistant bacterial strains (Oliveira-Tintino et al., 2020).

Biological Activity

Some compounds containing the sulfonamide group have shown promising biological activities. For instance, tetrahydroquinoline derivatives bearing sulfonamide moieties have been identified as a new class of antitumor agents, with certain compounds exhibiting potency greater than Doxorubicin, a commonly used chemotherapy drug (Alqasoumi et al., 2010). This demonstrates the potential of sulfonamide derivatives in the development of new anticancer medications.

Chemical Properties and Applications

The chemical properties of sulfonamide derivatives have been exploited for various applications, including the development of novel catalysts and the exploration of their reactivity. For example, studies on the metalation of arenes have provided insights into the selective mono- or dimetalation processes, which are crucial for the synthesis of complex organic compounds (Schlosser et al., 1990). Another study highlighted the construction of 1-naphthols via benzannulation, showcasing the versatility of sulfonamide derivatives in facilitating complex organic reactions (Bai et al., 2015).

Properties

IUPAC Name

4-tert-butyl-N-[3-(3-cyano-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-6-yl)-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-22(2,3)17-4-6-18(7-5-17)31(29,30)24-10-8-20(27)26-11-9-19-16(14-26)12-15(13-23)21(28)25-19/h4-7,12,24H,8-11,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHHPPLRKGCZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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